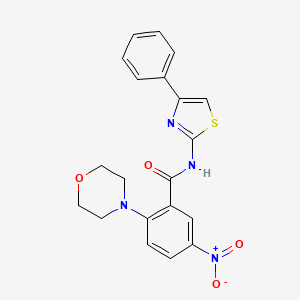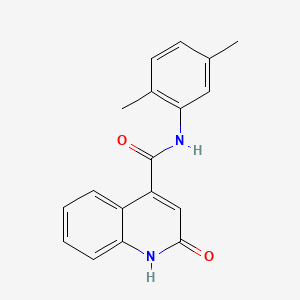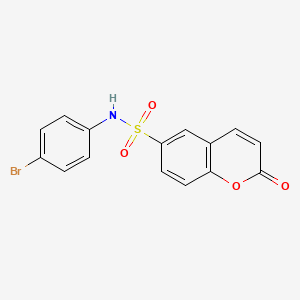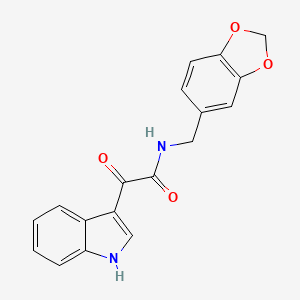![molecular formula C14H20N2O4S B4392773 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide](/img/structure/B4392773.png)
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide
Overview
Description
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide, also known as DMS, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including histone deacetylases and heat shock proteins. This inhibition can lead to changes in gene expression and protein activity, which may contribute to the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cell-based assays, this compound has been shown to induce cell death in cancer cells and reduce inflammation in immune cells. In animal models, this compound has been shown to reduce tumor growth and improve survival rates. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has several advantages as a tool compound in scientific research. It is relatively easy to synthesize and can be easily modified to create analogs with different properties. In addition, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, this compound can be unstable in certain conditions, which can affect its biological activity.
Future Directions
There are several future directions for research on 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide. One area of interest is the development of this compound analogs with improved properties, such as increased solubility or potency. Another area of interest is the investigation of the mechanism of action of this compound and its effects on specific proteins and pathways. Finally, the potential therapeutic applications of this compound in various diseases should be further explored, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications in various fields. The synthesis method is relatively simple, and this compound has been widely used as a tool compound in chemical biology and medicinal chemistry. This compound has several advantages as a tool compound, including low toxicity and ease of modification. However, it also has some limitations, such as low solubility and stability. Future research on this compound should focus on the development of analogs with improved properties and the investigation of its mechanism of action and potential therapeutic applications.
Scientific Research Applications
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been widely used in scientific research due to its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In addition, this compound has been used as a tool compound in chemical biology to study protein-protein interactions and enzyme activity.
Properties
IUPAC Name |
2,6-dimethyl-N-(4-methylphenyl)sulfonylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10-4-6-13(7-5-10)21(18,19)15-14(17)16-8-11(2)20-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOPOBCNXPBPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(benzyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4392695.png)

![phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate](/img/structure/B4392713.png)


![4-{[(2-chloro-6-fluorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4392745.png)

![5-[(benzylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4392757.png)

![4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4392778.png)


![3-bromo-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4392793.png)
![2-(ethylthio)-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4392800.png)
